molecular formula C18H22N2O3 B2360342 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide CAS No. 1376287-02-3

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide

Cat. No. B2360342
CAS RN: 1376287-02-3
M. Wt: 314.385
InChI Key: GIVUNFRLVDBPMF-UHFFFAOYSA-N
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Description

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide, also known as ACPA, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1990s and has since gained attention in the scientific community for its potential therapeutic applications. ACPA is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have a range of effects on the central nervous system.

Mechanism of Action

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide acts as a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide leads to a range of effects, including the modulation of neurotransmitter release, inhibition of pain signaling, and the regulation of inflammation.
Biochemical and Physiological Effects:
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the receptor and the ability to study its effects on various physiological processes. However, one limitation is the potential for off-target effects and the need for careful dosing and monitoring in animal studies.

Future Directions

There are several potential future directions for research on 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and reduced off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide in various disease models, including chronic pain, multiple sclerosis, and neurodegenerative disorders. Finally, further studies are needed to elucidate the precise mechanisms of action of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide and its effects on various physiological processes.
In conclusion, 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide, including the development of novel CB1 receptor agonists and investigation of its therapeutic applications in various disease models.

Synthesis Methods

The synthesis of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide involves several steps, including the reaction of 3-acetylphenol with 2-bromoacetophenone to form 2-(3-acetylphenoxy)acetophenone. This intermediate is then reacted with cyclohexylcyanide in the presence of a base to form the final product, 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide.

Scientific Research Applications

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, multiple sclerosis, and other neurodegenerative disorders.

properties

IUPAC Name

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13(21)15-8-5-9-16(10-15)23-12-18(22)20-17(11-19)14-6-3-2-4-7-14/h5,8-10,14,17H,2-4,6-7,12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVUNFRLVDBPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)NC(C#N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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